2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by the presence of a pivaloylpiperazine moiety and a benzoisoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the benzoisoquinoline structure.
Introduction of the pivaloylpiperazine moiety: This step involves the reaction of pivaloyl chloride with piperazine to form pivaloylpiperazine.
Coupling of the two fragments: The final step involves coupling the pivaloylpiperazine moiety with the benzoisoquinoline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzoisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoisoquinoline derivatives.
Scientific Research Applications
2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pivaloylpiperazine moiety is known to enhance binding affinity to certain receptors, while the benzoisoquinoline core can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Studied for their antibacterial activity.
Uniqueness
2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of a pivaloylpiperazine moiety and a benzoisoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)22(29)25-13-10-24(11-14-25)12-15-26-20(27)17-8-4-6-16-7-5-9-18(19(16)17)21(26)28/h4-9H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZDGZYISXLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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